molecular formula C12H11ClN2O2S B15200549 N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine

N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine

Cat. No.: B15200549
M. Wt: 282.75 g/mol
InChI Key: VTZZQHHHYOTIOA-UHFFFAOYSA-N
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Description

N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a sulfonyl group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminomethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The sulfonyl group can interact with amino acid residues in the active site of enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-Methylphenyl)sulfonyl)methyl)pyridin-2-amine
  • N-((4-Methoxyphenyl)sulfonyl)methyl)pyridin-2-amine
  • N-((4-Fluorophenyl)sulfonyl)methyl)pyridin-2-amine

Uniqueness

N-(((4-Chlorophenyl)sulfonyl)methyl)pyridin-2-amine is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and its interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

N-[(4-chlorophenyl)sulfonylmethyl]pyridin-2-amine

InChI

InChI=1S/C12H11ClN2O2S/c13-10-4-6-11(7-5-10)18(16,17)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15)

InChI Key

VTZZQHHHYOTIOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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